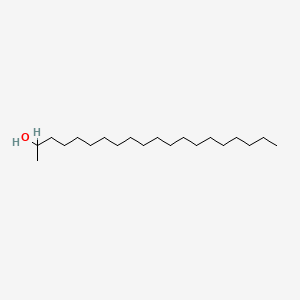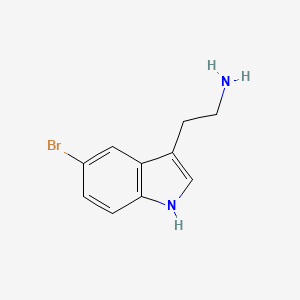
Isovalerylcarnitin
Übersicht
Beschreibung
Isovalerylcarnitine is an organic compound belonging to the class of acylcarnitines. It is formed by the esterification of isovaleric acid with L-carnitine. This compound is a key metabolite in the leucine catabolic pathway and is often associated with isovaleric acidemia, a metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase .
Wissenschaftliche Forschungsanwendungen
Isovalerylcarnitine has several scientific research applications across various fields:
Wirkmechanismus
Target of Action
Isovalerylcarnitine, also known as 3-Methylbutyrylcarnitine, primarily targets osteoblasts , which are cells that synthesize bone . It also interacts with integrin α2β1 , a receptor on platelets .
Biochemical Pathways
Isovalerylcarnitine is a product of the metabolism of leucine and fatty acids . It’s a carnitine substrate of the isovaleryl-CoA dehydrogenase, an enzyme involved in the degradation of leucine and fatty acids . It’s also a co-metabolite of the host and gut microbiota .
Pharmacokinetics
It’s known that it’s a naturally occurring compound that can accumulate in the body due to certain metabolic disorders .
Result of Action
The action of isovalerylcarnitine results in increased osteoblast activity, which may decrease age-related bone loss . It also exacerbates thrombosis by increasing platelet hyperreactivity .
Action Environment
Environmental factors such as diet and gut microbiota can influence the action of isovalerylcarnitine. For instance, the gut microbiota can metabolize certain compounds to produce isovalerylcarnitine . The action of isovalerylcarnitine can also be influenced by metabolic disorders such as obesity, diabetes, and high lipid levels .
Biochemische Analyse
Biochemical Properties
Isovalerylcarnitine is involved in the detoxification of isovaleric acid by facilitating its excretion. The compound interacts with several enzymes and proteins, most notably isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In the absence of functional isovaleryl-CoA dehydrogenase, isovalerylcarnitine accumulates and is excreted in urine, serving as a biomarker for isovaleric acidemia . Additionally, glycine-N-acylase plays a role in the detoxification process by converting isovaleryl-CoA to isovalerylglycine .
Cellular Effects
Isovalerylcarnitine influences various cellular processes, particularly those related to energy metabolism. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby playing a critical role in cellular energy production . Elevated levels of isovalerylcarnitine have been associated with protective effects against lung cancer, suggesting its potential role in modulating cell signaling pathways and gene expression . Furthermore, isovalerylcarnitine has been implicated in the regulation of the balance between free coenzyme A and acyl-coenzyme A, which is essential for maintaining cellular metabolic homeostasis .
Molecular Mechanism
At the molecular level, isovalerylcarnitine exerts its effects primarily through its interactions with enzymes involved in fatty acid metabolism. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In cases of isovaleric acidemia, the accumulation of isovalerylcarnitine indicates a disruption in this metabolic pathway. Additionally, isovalerylcarnitine may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of isovalerylcarnitine have been studied to understand its long-term effects on cellular function. Isovalerylcarnitine is relatively stable under physiological conditions, but its levels can fluctuate based on metabolic demands and the presence of metabolic disorders . Long-term studies have shown that elevated levels of isovalerylcarnitine can lead to alterations in cellular metabolism, potentially impacting energy production and metabolic homeostasis .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of isovalerylcarnitine vary with dosage. At low doses, isovalerylcarnitine supports normal metabolic function by facilitating fatty acid transport and β-oxidation . At high doses, it can lead to toxic effects, including disruptions in metabolic pathways and potential oxidative stress . These findings highlight the importance of maintaining appropriate levels of isovalerylcarnitine to avoid adverse effects.
Metabolic Pathways
Isovalerylcarnitine is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids and fatty acids. It is a key intermediate in the leucine degradation pathway, where it is formed from isovaleryl-CoA . The compound interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, which facilitate its conversion to non-toxic metabolites that can be readily excreted .
Transport and Distribution
Within cells, isovalerylcarnitine is transported and distributed by specific transporters and binding proteins. It is synthesized in the kidneys and liver and then transported to various tissues where it facilitates fatty acid metabolism . The compound’s distribution is influenced by its interactions with transport proteins that regulate its uptake and release from cells .
Subcellular Localization
Isovalerylcarnitine is primarily localized in the mitochondria, where it plays a crucial role in fatty acid β-oxidation . Its subcellular localization is directed by targeting signals that ensure its proper distribution within the cell. The presence of isovalerylcarnitine in the mitochondria is essential for maintaining efficient energy production and metabolic balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isovalerylcarnitine can be synthesized through the esterification of isovaleric acid with L-carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of isovalerylcarnitine involves similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: Isovalerylcarnitine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of isovalerylcarnitine are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Various oxidized derivatives of isovalerylcarnitine.
Reduction: Reduced forms of isovalerylcarnitine.
Substitution: Isovaleric acid and L-carnitine.
Vergleich Mit ähnlichen Verbindungen
- Valeryl-L-carnitine
- Butyryl-L-carnitine
- Hexanoyl-L-carnitine
- Propionyl-L-carnitine
Is there anything else you would like to know about isovalerylcarnitine or any other compound?
Eigenschaften
IUPAC Name |
3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31023-24-2 | |
| Record name | Isovalerylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1198120.png)

![10-(2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethyl)-10H-phenothiazine](/img/structure/B1198122.png)







